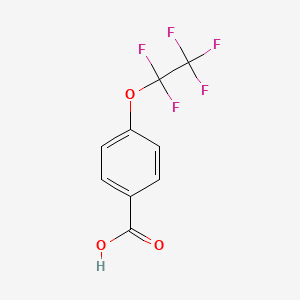

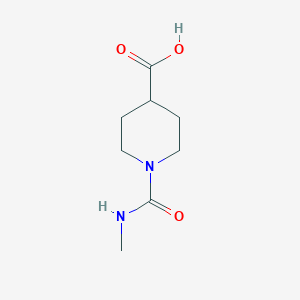

![molecular formula C15H19N3OS B2881750 N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide CAS No. 852840-55-2](/img/structure/B2881750.png)

N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .科学的研究の応用

Medicinal Chemistry and Drug Design

Thiazole derivatives are known for their wide range of pharmacological properties. They have been used as core structures in the development of various drugs due to their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The specific compound could potentially be explored for its therapeutic applications, given the biological significance of its thiazole moiety.

Agriculture

In the agricultural sector, thiazole derivatives have been utilized as fungicides, biocides, and chemical reaction accelerators . Their potential to act as antimicrobial agents could be beneficial in protecting crops from various diseases, thereby enhancing yield and productivity.

Industrial Applications

Thiazole compounds serve as parent materials for a variety of chemical compounds used in industry, including dyes, pigments, and catalysts . The subject compound could be investigated for its utility in these areas, contributing to the development of new materials and processes.

Biotechnology Research

The compound’s role in proteomics research is significant, as it can be used for the study of protein interactions and functions . Its application in this field could lead to advancements in understanding biological processes and the development of biotechnological tools.

Environmental Science

Thiazole derivatives have been studied for their role in environmental applications, such as the biodegradation of pollutants and the development of green chemistry practices . The compound may have potential uses in environmental remediation and sustainable chemical synthesis.

Chemical Synthesis

Thiazoles are integral in the synthesis of various heterocyclic compounds. They are involved in reactions that form the backbone of many synthetic drugs and other bioactive molecules . The compound could be a key intermediate in the synthesis of more complex molecules with diverse biological activities.

将来の方向性

Thiazole derivatives, including “N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide”, have a wide range of biological activities and are therefore of great interest in medicinal chemistry . Future research may focus on the design and development of new thiazole derivatives with improved biological activities and lesser side effects .

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives have been known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . For example, as antimicrobial agents, they might inhibit the synthesis of essential components of the microbial cell, leading to cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, as antioxidants, they might neutralize harmful free radicals, thereby preventing oxidative damage to cells .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, the effects could range from pain relief (analgesic activity) to inhibition of microbial growth (antimicrobial activity), among others .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the solubility and stability of the compound, thereby influencing its bioavailability and efficacy . .

特性

IUPAC Name |

N-[4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-10(17-11(2)19)3-4-12-5-7-13(8-6-12)14-9-20-15(16)18-14/h5-10H,3-4H2,1-2H3,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRUUPHABGOWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)C2=CSC(=N2)N)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![furan-3-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2881667.png)

![(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2881668.png)

methanone](/img/structure/B2881672.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2881675.png)

![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2881681.png)

![2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2881684.png)

![11-(4-Chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2881690.png)